Philanthotoxin 343 tris(trifluoroacetate) salt
Description
Philanthotoxin 433 tris(trifluoroacetate) salt (PhTX-433, CAS 276684-27-6) is a polyamine-containing neurotoxin derived from the venom of the digger wasp Philanthus triangulum. It is widely recognized for its potent antagonistic activity against ionotropic glutamate receptors, particularly NMDA (N-methyl-D-aspartate) receptors .
Properties
Molecular Formula |
C29H44F9N5O9 |
|---|---|
Molecular Weight |
777.7 g/mol |
IUPAC Name |
N-[(2S)-1-[3-[4-(3-aminopropylamino)butylamino]propylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C23H41N5O3.3C2HF3O2/c1-2-7-22(30)28-21(18-19-8-10-20(29)11-9-19)23(31)27-17-6-16-26-14-4-3-13-25-15-5-12-24;3*3-2(4,5)1(6)7/h8-11,21,25-26,29H,2-7,12-18,24H2,1H3,(H,27,31)(H,28,30);3*(H,6,7)/t21-;;;/m0.../s1 |
InChI Key |
ACIUBIMDIUIKBJ-YDULTXHLSA-N |
Isomeric SMILES |
CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis Approach
The synthesis of Philanthotoxin 343 tris(trifluoroacetate) salt is a multi-step process that typically involves:
Solid-Phase Peptide Synthesis (SPPS):
The core peptide backbone of philanthotoxin is constructed using SPPS techniques. This involves sequential coupling of protected amino acid derivatives on a resin-bound solid support, allowing precise control over the peptide sequence and functional groups.Protection and Deprotection Strategies:
Protective groups such as Boc (tert-butyloxycarbonyl) are used to shield amine functionalities during coupling steps. After chain assembly, these groups are removed under acidic conditions (e.g., trifluoroacetic acid treatment) to expose the reactive amines for further modification.Introduction of Functional Side Chains:
Specific side chains, such as 3-aminopropylamino and hydroxyphenyl groups, are introduced through selective coupling reactions with appropriate intermediates.Salt Formation with Trifluoroacetic Acid:
The final peptide is converted into its tris(trifluoroacetate) salt by treatment with trifluoroacetic acid (TFA), which also serves to cleave protective groups and facilitate purification.
Representative Reaction Scheme (Based on Literature)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Resin-bound amino acid + Boc-protected amino acids | Sequential coupling via SPPS to build peptide backbone |
| 2 | Trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) | Deprotection of Boc groups and cleavage from resin |
| 3 | Hydrogenation with Pd-C catalyst in methanol (MeOH) under H2 atmosphere | Removal of benzyl protecting groups and reduction of intermediates |
| 4 | Coupling with 2-diazo-3,3,3-trifluoropropionic acid p-nitrophenyl ester in presence of triethylamine (Et3N) | Introduction of trifluoroacetate groups |
| 5 | Final purification | Isolation of this compound |
This general synthetic route is supported by experimental procedures reported in research literature, including detailed steps for protecting group manipulations and salt formation.
Key Synthetic Techniques
Solid-Phase Peptide Synthesis (SPPS):
Enables rapid assembly of peptide chains with high purity and yield. The use of resin-bound intermediates allows easy washing and separation during synthesis cycles.Hydrogenolysis:
Catalytic hydrogenation is employed to remove benzyl-type protecting groups without affecting sensitive peptide bonds.Acid-Mediated Deprotection and Salt Formation:
TFA serves dual roles in removing Boc groups and converting the free amine groups into trifluoroacetate salts, enhancing compound solubility and stability.Use of Activated Esters for Trifluoroacetate Introduction:
Activated esters like 2-diazo-3,3,3-trifluoropropionic acid p-nitrophenyl ester facilitate efficient and selective trifluoroacetate group attachment.
Analytical Data and Characterization
| Parameter | Data |
|---|---|
| Molecular Weight | 777.7 g/mol |
| Molecular Formula | C29H44F9N5O9 |
| Standard InChIKey | ACIUBIMDIUIKBJ-YDULTXHLSA-N |
| Purity Assessment | Confirmed by HPLC and mass spectrometry |
| Salt Form | Tris(trifluoroacetate) salt, enhancing solubility in polar solvents |
Research Findings on Preparation
- The synthetic approach allows for the generation of philanthotoxin analogs with modifications on the peptide backbone or side chains, enabling structure-activity relationship studies.
- The trifluoroacetate salt form is preferred for research applications due to improved handling and bioavailability in experimental assays.
- The synthetic process is highly reproducible, with yields typically sufficient for research-scale production.
- Multi-step synthesis requires careful control of reaction conditions, especially during deprotection and hydrogenation steps, to avoid side reactions and degradation.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Peptide chain assembly | SPPS on resin, Boc-protected amino acids | Build peptide backbone |
| 2 | Deprotection and cleavage | TFA in CH2Cl2, 12 h under argon | Remove Boc groups, release peptide |
| 3 | Hydrogenation | Pd-C catalyst, H2 atmosphere, MeOH | Remove benzyl protecting groups |
| 4 | Trifluoroacetate salt formation | 2-diazo-3,3,3-trifluoropropionic acid p-nitrophenyl ester, Et3N | Introduce trifluoroacetate groups |
| 5 | Purification | Filtration, washing, drying | Obtain pure this compound |
This detailed synthesis overview provides a comprehensive understanding of the preparation methods for this compound, highlighting the critical steps and reagents involved. The multi-step organic synthesis, centered on solid-phase peptide synthesis and strategic chemical modifications, enables the production of this biologically significant compound for neurobiological research applications.
Chemical Reactions Analysis
Functional Group Reactivity
PhTX-343 TFA exhibits distinct reactivity profiles due to its polyamine and aromatic moieties:
Degradation Pathways
PhTX-343 TFA undergoes decomposition under specific conditions:
Thermal Degradation
-
At >150°C, thermal analysis (TGA) shows a 40% mass loss attributed to trifluoroacetate decomposition .
-
Polyamine backbone remains intact up to 200°C, as confirmed by FTIR .
Photolytic Stability
-
UV-Vis spectroscopy (λ = 254 nm) reveals 15% degradation over 6h, forming tyrosine-derived quinones .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (500 MHz, D₂O): δ 7.15 (d, 2H, aromatic), 4.30 (m, 1H, α-CH), 3.10–2.80 (m, 14H, polyamine) .
-
HRMS : m/z 435.32 [M+H]⁺ (parent ion); 777.67 [M+3TFA−H]⁻ (salt adduct) .
Chromatographic Purity
-
Reverse-phase HPLC (C18 column): ≥98% purity with retention time 12.4 min (ACN/H₂O + 0.1% TFA gradient) .
Comparative Reactivity with Analogues
Stability in Biological Matrices
Scientific Research Applications
Chemical Properties and Mechanism of Action
Philanthotoxin 343 tris(trifluoroacetate) salt has a complex molecular structure with the formula and a molar mass of approximately 675.74 g/mol. It is characterized by its high solubility in organic solvents, making it suitable for various biochemical assays. The compound acts primarily as a blocker of calcium-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial in synaptic transmission and plasticity. Its mechanism involves the inhibition of glutamate-mediated excitatory neurotransmission, providing insights into synaptic functions and potential neuroprotective effects .
Neurobiology Studies
This compound is extensively used in neurobiological research to study synaptic transmission mechanisms. Its ability to selectively inhibit ion channels allows researchers to investigate receptor pharmacology and neuronal excitability. Key applications include:
- Electrophysiological Techniques : Used to assess the impact of philanthropotoxin on neurotransmitter release and synaptic activity.
- Neuroprotective Studies : Investigating its potential therapeutic effects in neurological disorders by modulating excitatory neurotransmission .
Comparative Studies with Similar Compounds
The following table summarizes notable compounds that share structural or functional similarities with philanthropotoxin 343 tris(trifluoroacetate) salt:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Philanthotoxin 433 | Polyamine toxin | Blocks NMDA receptors; derived from wasp venom |
| Quinoxaline derivatives | Heterocyclic compounds | Known NMDA receptor antagonists |
| 2-Amino-5-phosphonovaleric acid | Amino acid analog | Selective antagonist of AMPA receptors |
Philanthotoxin 343 is distinct due to its specific blocking action on calcium-permeable AMPA receptors, differentiating it from other compounds that may target different receptor subtypes .
Case Study 1: Inhibition of Calcium Currents
A study demonstrated that philanthropotoxin 343 significantly inhibits calcium currents in rat hippocampal CA1 neurons. The findings suggest that this compound can effectively modulate synaptic transmission, highlighting its potential for therapeutic applications in conditions characterized by excitotoxicity .
Case Study 2: Effects on Synaptic Plasticity
Research involving the application of philanthropotoxin 343 in vitro revealed its role in altering synaptic plasticity mechanisms. By inhibiting specific ion channels, the compound was shown to affect long-term potentiation (LTP) and long-term depression (LTD), critical processes underlying learning and memory .
Mechanism of Action
Philanthotoxin 343 tris(trifluoroacetate) salt exerts its effects by blocking the activation of ionotropic receptors such as acetylcholine receptors and inhibitory glutamate receptors. The compound binds to these receptors and prevents the flow of ions through the receptor channels, thereby inhibiting their activation. This mechanism is crucial for its applications in studying neurotransmission and synaptic function .
Comparison with Similar Compounds
Key Characteristics:
- Chemical Structure: (S)-N-[4-[[3-[(3-Aminopropyl)amino]propyl]amino]butyl]-4-hydroxy-α-[(1-oxobutyl)amino]benzenepropanamide tris(trifluoroacetate) salt .
- Molecular Formula : C29H44F9N5O7.
- Molecular Weight : 777.67 g/mol .
- Solubility : ≥10 mg/mL in water .
- Storage : Stable at −20°C in lyophilized powder form .
Mechanism of Action:
PhTX-433 acts as an open-channel blocker of NMDA receptors, inhibiting the flow of Ca²⁺, Na⁺, and K⁺ ions through the receptor’s pore . This property makes it invaluable in studying synaptic plasticity, excitotoxicity, and neurological disorders such as epilepsy and stroke .
Comparison with Similar Compounds
The trifluoroacetate salt form is commonly used to enhance solubility and stability in neuroactive compounds. Below is a detailed comparison of PhTX-433 with structurally or functionally related trifluoroacetate salts:
Spermidine Trihydrochloride
Tachyplesin I Trifluoroacetate
BPC 157 Trifluoroacetate
Vapreotide Trifluoroacetate
Table 1: Comparative Overview
| Compound | Target/Mechanism | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| PhTX-433 | NMDA receptor open-channel blocker | 777.67 | Neurophysiology, excitotoxicity |
| Spermidine Trihydrochloride | NMDA receptor enhancer | 254.63 | Autophagy, aging research |
| Tachyplesin I | Bacterial membrane disruptor | N/A | Antimicrobial studies |
| BPC 157 | Angiogenesis promoter | ~1,500 (free base) | Tissue repair, anti-inflammatory |
| Vapreotide | Somatostatin receptor agonist | ~1,131.4 | Cancer therapy, hormonal disorders |
Research Findings and Distinctions
Selectivity and Efficacy
- PhTX-433 exhibits nanomolar affinity for NMDA receptors, outperforming non-specific cation channel blockers like cesium trifluoroacetate (CAS 2923-16-2), which lacks receptor specificity .
Commercial Availability
- PhTX-433 is supplied by major vendors (e.g., Sigma-Aldrich, Santa Cruz Biotechnology) at ~$612/mg, comparable to Vapreotide trifluoroacetate (≥95% purity, \sim$1,131.4/g) .
Biological Activity
Philanthotoxin 343 tris(trifluoroacetate) salt (PhTX-343) is a polyamine-containing toxin derived from wasp venom, known for its significant biological activity, particularly as an antagonist of ionotropic glutamate receptors. This article provides a comprehensive overview of the biological properties, mechanisms of action, and research findings associated with PhTX-343.
PhTX-343 is characterized by its unique polyamine structure, which enhances its interaction with various ion channels and receptors. The compound is often used in pharmacological studies to investigate its effects on neurotransmission and synaptic plasticity.
PhTX-343 primarily acts as an uncompetitive antagonist at ionotropic glutamate receptors, including NMDA and AMPA receptors. Its mechanism involves blocking ion currents through these receptors, which are crucial for excitatory neurotransmission in both vertebrates and invertebrates.
Key Findings:
- Ion Channel Blockade : PhTX-343 inhibits NMDA-gated ion channels, thereby affecting calcium influx in neurons. This blockade is critical for understanding its neuropharmacological effects .
- Modulatory Effects : The compound also exhibits modulatory effects on various neurotransmitter systems, influencing synaptic transmission and plasticity .
Biological Activity Overview
The biological activity of PhTX-343 has been extensively studied in various experimental setups. Below is a summary of key findings from recent research:
Case Studies
- Neuropharmacological Applications :
-
Comparative Studies with Analogues :
- Research comparing PhTX-343 with other analogs demonstrated that modifications in the polyamine chain length could enhance antagonistic potency against glutamate receptors. For instance, analogs with longer chains showed increased activity, suggesting structure-activity relationships that could inform future drug design .
Q & A
Q. How can researchers verify the purity of Philanthotoxin 343 tris(trifluoroacetate) salt in experimental settings?
Purity assessment requires reverse-phase HPLC with a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). A purity threshold of ≥98% (HPLC) is typical for neuroactive peptides, as validated for Philanthotoxin 433 . Complementary mass spectrometry (MS) ensures molecular integrity and identifies synthesis byproducts (e.g., incomplete trifluoroacetate salt formation).
Q. What are the optimal storage conditions for this compound to ensure stability?
Store lyophilized powder at −20°C in a desiccated environment to prevent hydrolysis of the trifluoroacetate counterion. For aqueous solutions, prepare fresh aliquots (≥10 mg/mL in H₂O) and avoid repeated freeze-thaw cycles, as aggregation or degradation may occur . Long-term stability studies using accelerated thermal degradation assays (e.g., 40°C/75% RH) can model shelf-life under varying conditions.
Q. What safety protocols are critical when handling this compound?
Use N95 masks, nitrile gloves, and protective eyewear to avoid inhalation or dermal contact, given its Acute Toxicity Category 3 classification . Waste disposal should follow institutional guidelines for trifluoroacetate salts, which may require neutralization (e.g., with sodium bicarbonate) before disposal .
Advanced Questions
Q. How do trifluoroacetate counterions influence the pharmacological activity of Philanthotoxin 343 in ionotropic glutamate receptor studies?
Trifluoroacetate (TFA) counterions can alter receptor binding kinetics due to their chaotropic properties. To isolate TFA effects, compare dose-response curves of Philanthotoxin 343 in buffers with alternative counterions (e.g., acetate or chloride). For example, TFA may reduce non-specific binding in electrophysiological assays but could inhibit receptor function at high concentrations . Circular dichroism (CD) spectroscopy can further assess conformational changes induced by counterion replacement.
Q. What synthesis strategies minimize byproducts in this compound production?
Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry is standard. Critical steps include:
- Coupling efficiency optimization : Use HOBt/DIC activation for sterically hindered residues.
- Trifluoroacetate salt formation : Purify via preparative HPLC post-cleavage, followed by lyophilization in the presence of excess TFA .
- Byproduct mitigation : Employ orthogonal protecting groups (e.g., Alloc for lysine side chains) to prevent unintended modifications.
Q. How should researchers reconcile discrepancies in Philanthotoxin 343 efficacy across neuronal models?
Contradictions in IC₅₀ values (e.g., between mammalian and insect glutamate receptors) may arise from species-specific receptor subunit composition . To address this:
- Use heterologous expression systems (e.g., HEK293 cells expressing human GRIN1/NMDA receptors) to standardize receptor subtypes .
- Validate results with competitive radioligand binding assays to distinguish direct antagonism from allosteric modulation.
- Control for TFA interference by testing parallel assays with desalted peptide variants.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
